Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core with a methyl ester functional group and a thioether linkage. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where benzoic acid is reacted with methanol under acidic conditions to form the methyl ester. The reaction is usually carried out under reflux to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can involve more advanced techniques such as catalytic hydrogenation or the use of specialized reagents to enhance yield and purity. The process may also include purification steps like distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Scientific Research Applications
Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in metabolic pathways. The thioether linkage may also interact with biological molecules, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, methyl ester: Lacks the thioether linkage, making it less reactive in certain chemical reactions.
Benzoic acid, 4-methyl-, methyl ester: Contains a methyl group on the benzene ring, altering its chemical properties.
Uniqueness
Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester is unique due to its thioether linkage, which provides additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
872674-37-8 |
---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
methyl 4-[2-(2-oxoethylsulfanyl)ethyl]benzoate |
InChI |
InChI=1S/C12H14O3S/c1-15-12(14)11-4-2-10(3-5-11)6-8-16-9-7-13/h2-5,7H,6,8-9H2,1H3 |
InChI Key |
IKMLCGBTNTVFAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCSCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.